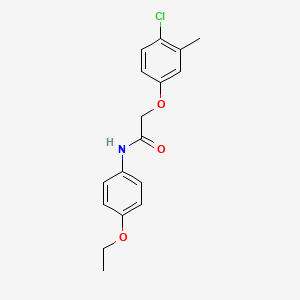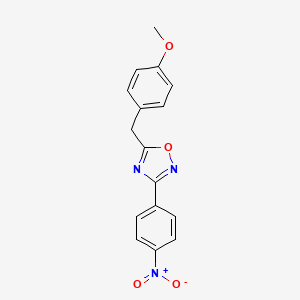![molecular formula C16H16ClNO2S B5748406 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5748406.png)
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide, also known as CCTMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of thioamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide involves its ability to inhibit the activity of histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histones. 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide inhibits HDAC activity, leading to the accumulation of acetylated histones, which in turn leads to changes in gene expression and ultimately, cell death.
Biochemical and Physiological Effects:
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been shown to have a cytotoxic effect on cancer cells, specifically breast cancer cells. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide. One direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its efficacy. Another direction is to study its potential use in the treatment of other types of cancer. Additionally, further research is needed to optimize its solubility and pharmacokinetics for in vivo use.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide involves the reaction of 4-chlorobenzenethiol with 4-methoxybenzylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 3-bromopropionyl chloride to obtain the final product. This method has been reported to yield a high purity of 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has been studied for its potential use in the treatment of cancer, specifically breast cancer. It has been shown to inhibit the growth of breast cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-14-6-4-13(5-7-14)18-16(19)10-11-21-15-8-2-12(17)3-9-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNKZBPHQCDWAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)


![3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B5748357.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5748380.png)
![N'-[(cyclohexylacetyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5748393.png)
![4-tert-butyl-N'-[1-(4-chlorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5748398.png)


![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)

